molecular formula C18H20O2 B4993904 2-allyl-4-(1,1-dimethyl-4-penten-2-yn-1-yl)phenyl acetate

2-allyl-4-(1,1-dimethyl-4-penten-2-yn-1-yl)phenyl acetate

Cat. No. B4993904
M. Wt: 268.3 g/mol
InChI Key: KCXKQCQDYBRNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-allyl-4-(1,1-dimethyl-4-penten-2-yn-1-yl)phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the phenylacetate family and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

2-allyl-4-(1,1-dimethyl-4-penten-2-yn-1-yl)phenyl acetate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound is commonly used as a building block for the synthesis of various organic compounds. It has also been studied for its potential applications in the field of medicine, where it has shown promising results in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 2-allyl-4-(1,1-dimethyl-4-penten-2-yn-1-yl)phenyl acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes in the body, leading to a reduction in the production of certain substances that are involved in the development of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-allyl-4-(1,1-dimethyl-4-penten-2-yn-1-yl)phenyl acetate in lab experiments is its availability. This compound is readily available and can be easily synthesized. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may be toxic to certain cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-allyl-4-(1,1-dimethyl-4-penten-2-yn-1-yl)phenyl acetate. One such direction is the study of its potential applications in the field of medicine. Further studies are needed to determine its efficacy in the treatment of certain diseases. Another direction is the study of its potential toxicity. Further studies are needed to determine the safety of this compound in various settings. Finally, the study of its potential applications in the field of organic chemistry is an area that requires further research.

Synthesis Methods

The synthesis of 2-allyl-4-(1,1-dimethyl-4-penten-2-yn-1-yl)phenyl acetate can be achieved through various methods. One such method involves the reaction of 2-allylphenol with 1,1-dimethyl-4-penten-2-yn-1-ol in the presence of acetic anhydride and a catalyst. The reaction takes place under reflux conditions, and the product is obtained through column chromatography.

properties

IUPAC Name

[4-(2-methylhex-5-en-3-yn-2-yl)-2-prop-2-enylphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-6-8-12-18(4,5)16-10-11-17(20-14(3)19)15(13-16)9-7-2/h6-7,10-11,13H,1-2,9H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXKQCQDYBRNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(C)(C)C#CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.